molecular formula C23H19N3O2S B2637491 3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea CAS No. 392238-33-4

3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea

Cat. No.: B2637491
CAS No.: 392238-33-4
M. Wt: 401.48
InChI Key: GSESRSHUQGYZBO-UHFFFAOYSA-N
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Description

3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring or the methoxy group.

    Reduction: Reduction reactions may target the urea linkage or the biphenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and biphenyl group may play key roles in binding to these targets, while the urea linkage could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-phenylurea
  • 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-chlorophenyl)urea

Uniqueness

The presence of the methoxy group in 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea may confer unique properties, such as increased solubility or altered reactivity, compared to similar compounds without this functional group.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-20-13-11-19(12-14-20)24-22(27)26-23-25-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESRSHUQGYZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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